1-Methyl-5-octylpyrrolidin-2-one 1-Methyl-5-octylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 61671-47-4
VCID: VC20643387
InChI: InChI=1S/C13H25NO/c1-3-4-5-6-7-8-9-12-10-11-13(15)14(12)2/h12H,3-11H2,1-2H3
SMILES:
Molecular Formula: C13H25NO
Molecular Weight: 211.34 g/mol

1-Methyl-5-octylpyrrolidin-2-one

CAS No.: 61671-47-4

Cat. No.: VC20643387

Molecular Formula: C13H25NO

Molecular Weight: 211.34 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-octylpyrrolidin-2-one - 61671-47-4

Specification

CAS No. 61671-47-4
Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
IUPAC Name 1-methyl-5-octylpyrrolidin-2-one
Standard InChI InChI=1S/C13H25NO/c1-3-4-5-6-7-8-9-12-10-11-13(15)14(12)2/h12H,3-11H2,1-2H3
Standard InChI Key PBTPYDDTYBNIOX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1CCC(=O)N1C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Methyl-5-octylpyrrolidin-2-one (C₁₃H₂₅NO) features a pyrrolidinone core, a five-membered ring containing four carbon atoms and one nitrogen atom, with a ketone group at the 2-position. The methyl group (-CH₃) is attached to the nitrogen atom at position 1, while the octyl chain (-C₈H₁₇) extends from the carbon at position 5. This arrangement confers amphiphilic properties, enabling interactions with both polar and nonpolar substances.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name1-Methyl-5-octylpyrrolidin-2-one
Molecular FormulaC₁₃H₂₅NO
Molecular Weight211.35 g/mol
Ring SubstituentsMethyl (N1), Octyl (C5)
Functional GroupsLactam, Alkyl Chains

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

While no published protocols explicitly describe the synthesis of 1-methyl-5-octylpyrrolidin-2-one, analogous methods for N-alkylpyrrolidinones suggest two primary approaches:

Lactam Alkylation

Gamma-butyrolactam undergoes alkylation with methyl and octyl halides in a stepwise manner. For example:

  • Methylation: Reacting gamma-butyrolactam with methyl iodide in the presence of a base (e.g., potassium carbonate) yields 1-methylpyrrolidin-2-one.

  • Octylation: Introducing an octyl group via nucleophilic substitution at position 5 requires a directing group or metallation to enhance reactivity.

Ring-Closing Metathesis

A more advanced strategy involves olefin metathesis to form the pyrrolidinone ring. Starting from a diene precursor functionalized with methyl and octyl groups, a Grubbs catalyst facilitates cyclization. This method offers better control over regioselectivity but demands stringent anhydrous conditions.

Industrial Scalability

Continuous-flow reactors, as used in the production of 1-butylpyrrolidin-2-one, could optimize yield and purity for large-scale synthesis. Key parameters include:

  • Temperature: 80–120°C

  • Catalysts: Phase-transfer agents (e.g., tetrabutylammonium bromide)

  • Solvent: Toluene or dimethylacetamide

Physicochemical Properties

Thermal and Solvent Characteristics

The octyl chain enhances hydrophobicity compared to shorter-chain analogs, while the lactam group retains polar interactions. Predicted properties include:

Table 2: Estimated Physicochemical Properties

PropertyValueBasis for Estimation
Boiling Point290–310°CExtrapolation from C₈ analogs
Density0.95–1.02 g/cm³Comparison to 1-butylpyrrolidin-2-one
LogP (Octanol-Water)3.8–4.2QSAR modeling
Solubility in Water<1 mg/mLHydrophobic octyl dominance

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H stretches from alkyl chains).

  • NMR:

    • ¹H NMR: δ 1.2–1.4 ppm (octyl CH₂), δ 2.8–3.1 ppm (N-CH₃), δ 3.5–3.7 ppm (ring CH₂).

    • ¹³C NMR: δ 175 ppm (C=O), δ 40–50 ppm (N-CH₃), δ 22–32 ppm (octyl CH₂).

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies for cost-effective production.

  • Biological Screening: Evaluating anti-inflammatory or antimicrobial activity in vitro.

  • Environmental Monitoring: Assessing long-term ecotoxicological effects.

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